molecular formula C7H6BrN3 B595926 2-Bromo-6-hydrazinylbenzonitrile CAS No. 1260982-77-1

2-Bromo-6-hydrazinylbenzonitrile

Cat. No.: B595926
CAS No.: 1260982-77-1
M. Wt: 212.05
InChI Key: XLGREABJOLPKDE-UHFFFAOYSA-N
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Description

2-Bromo-6-hydrazinylbenzonitrile: is an organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a benzonitrile moiety. It is primarily used in research settings and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-hydrazinylbenzonitrile typically involves the bromination of 6-hydrazinylbenzonitrile. One common method includes the reaction of 6-hydrazinylbenzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s purity and yield.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a research setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-hydrazinylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 2-Bromo-6-hydrazinylbenzonitrile is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Biology and Medicine: In biological research, it can be used to synthesize compounds with potential pharmacological activities. Its derivatives may exhibit properties useful in drug development.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-6-hydrazinylbenzonitrile largely depends on its application. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes . The hydrazinyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

  • 2-Bromo-4-hydrazinylbenzonitrile
  • 2-Bromo-5-hydrazinylbenzonitrile
  • 2-Bromo-3-hydrazinylbenzonitrile

Uniqueness: 2-Bromo-6-hydrazinylbenzonitrile is unique due to the specific positioning of the bromine and hydrazinyl groups on the benzonitrile ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-bromo-6-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-2-1-3-7(11-10)5(6)4-9/h1-3,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGREABJOLPKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697212
Record name 2-Bromo-6-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260982-77-1
Record name 2-Bromo-6-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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